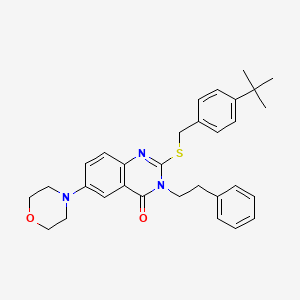
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazolinone core, followed by the introduction of the morpholine ring and the tert-butyl group. The final step involves the formation of the thioether linkage.
Synthesis of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine.
Formation of Thioether Linkage: The final step involves the reaction of the quinazolinone derivative with 4-(tert-butyl)benzylthiol under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under appropriate conditions to form dihydroquinazolinones.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with the active site of enzymes, while the thioether linkage and morpholine ring can enhance binding affinity and specificity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(tert-butyl)benzyl]thio}-4-methylquinoline-3-carbonitrile: This compound shares the thioether linkage and tert-butyl group but has a different core structure.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have a similar sulfur-containing linkage but differ in their core structures and functional groups.
Uniqueness
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, morpholine ring, and tert-butyl group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O2S/c1-31(2,3)25-11-9-24(10-12-25)22-37-30-32-28-14-13-26(33-17-19-36-20-18-33)21-27(28)29(35)34(30)16-15-23-7-5-4-6-8-23/h4-14,21H,15-20,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKUIDJCFZCPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
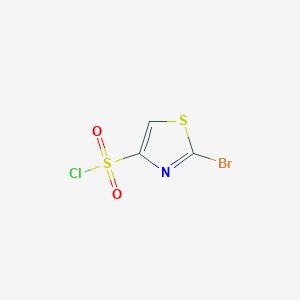
![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)

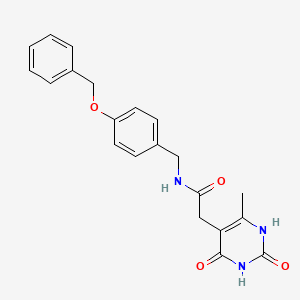
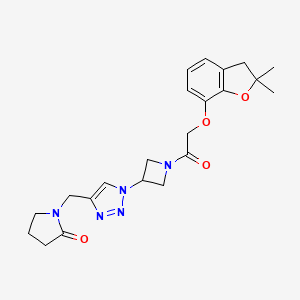
![4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
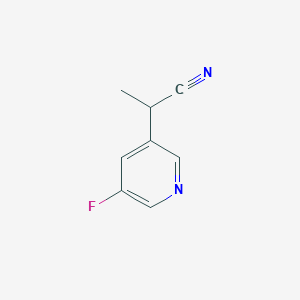
![5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide](/img/structure/B2643763.png)
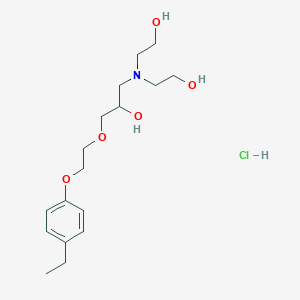
![3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea](/img/structure/B2643766.png)
